Molecular Descriptor Differentiation: cLogP and Hydrogen Bonding Profile Relative to 4-Amino-6-chloropyrimidine
6-Chloro-N-pentylpyrimidin-4-amine exhibits a calculated partition coefficient (cLogP) of 3.3, substantially higher than the unsubstituted parent 4-Amino-6-chloropyrimidine (cLogP approximately 0.8) [1]. This 2.5-log-unit difference corresponds to an approximately 316-fold increase in theoretical lipophilicity. The compound also possesses 4 rotatable bonds versus 0 for the parent, and 1 hydrogen bond donor (the secondary amine NH) versus 2 primary amine hydrogens in the parent compound [2].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.3 (calculated) |
| Comparator Or Baseline | 4-Amino-6-chloropyrimidine; cLogP ≈ 0.8 (estimated) |
| Quantified Difference | ΔcLogP ≈ +2.5 (approximately 316× increased lipophilicity) |
| Conditions | In silico prediction using XLogP3 algorithm; not experimentally validated |
Why This Matters
The 2.5-log-unit increase in calculated lipophilicity predicts substantially enhanced membrane permeability relative to the unsubstituted core, which may improve cellular uptake in intact-cell assays where passive diffusion dominates.
- [1] Chem960. 6-Chloro-N-pentylpyrimidin-4-amine (941294-44-6): Calculated Properties. XLogP3 = 3.3, Rotatable bonds = 4, H-bond donors = 1, H-bond acceptors = 3. View Source
- [2] PubChem. 4-Amino-6-chloropyrimidine (CID 84686): Computed Properties. XLogP3 = 0.8, Rotatable bond count = 0. View Source
